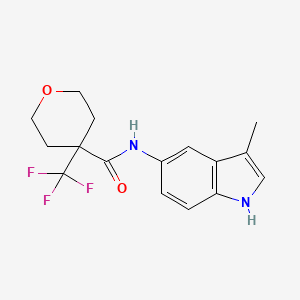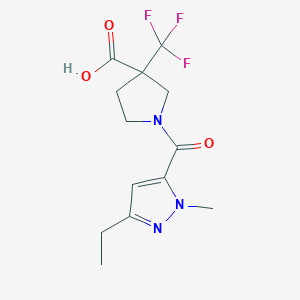![molecular formula C15H23F3N2O4S B7356156 N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide](/img/structure/B7356156.png)
N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide, also known as tazemetostat, is a small molecule inhibitor of the EZH2 protein. EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation of gene expression. Tazemetostat is currently being investigated for its potential therapeutic use in various cancers, including lymphoma and solid tumors.
Mécanisme D'action
Tazemetostat inhibits the activity of EZH2 by binding to the protein and preventing it from methylating histones. This leads to alterations in chromatin structure and gene expression, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Tazemetostat has been shown to have selective activity against cancer cells that harbor mutations in the EZH2 gene, which is frequently mutated in lymphoma and other cancers. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide has been shown to have minimal effects on normal cells, suggesting that it may have a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide is its specificity for EZH2, which allows for targeted inhibition of cancer cells that harbor mutations in this gene. However, one limitation is that not all cancer cells with EZH2 mutations are sensitive to this compound, suggesting that additional factors may be involved in determining sensitivity to the drug.
Orientations Futures
For research on N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide include investigating its potential use in combination with other anti-cancer agents, elucidating the mechanisms of resistance to the drug, and exploring its potential use in other types of cancer. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound in patients with cancer.
Méthodes De Synthèse
Tazemetostat can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of the azetidine ring and subsequent functionalization of the molecule to introduce the oxane and sulfonamide groups. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
Tazemetostat has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy in preclinical models of lymphoma and solid tumors. Clinical trials are currently ongoing to evaluate the safety and efficacy of N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide in patients with relapsed or refractory lymphoma and solid tumors.
Propriétés
IUPAC Name |
N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O4S/c16-15(17,18)14(5-7-24-8-6-14)13(21)20-9-12(10-20)25(22,23)19-11-3-1-2-4-11/h11-12,19H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPHFWWTTJZYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CN(C2)C(=O)C3(CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356081.png)
![2-(2,6-dimethylphenyl)-N-[2-[3-(methylcarbamoyl)phenyl]ethyl]pyrrolidine-1-carboxamide](/img/structure/B7356083.png)
![[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7356087.png)
![2-(2,6-dimethylphenyl)-N-[oxolan-3-yl(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7356100.png)
![2-(2,6-dimethylphenyl)-N-[2-(1-methyltetrazol-5-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7356108.png)
![2-(2,6-dimethylphenyl)-N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7356111.png)
![[5-(3-Azaspiro[5.5]undecan-3-yl)-4-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7356123.png)

![N-[3-cyano-4-(methoxymethyl)phenyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356140.png)
![N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide](/img/structure/B7356148.png)
![[2-(2,6-Dimethylphenyl)pyrrolidin-1-yl]-[3-(methylsulfanylmethyl)pyridin-2-yl]methanone](/img/structure/B7356155.png)
![2-[2-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]propanoic acid](/img/structure/B7356159.png)

![[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-furo[3,2-b]pyridin-2-ylmethanone](/img/structure/B7356163.png)